molecular formula C16H19ClF3N3O2 B14782458 6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine

6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine

Cat. No.: B14782458
M. Wt: 377.79 g/mol
InChI Key: OYEVLJCPKZBXHB-UHFFFAOYSA-N
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Description

6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, an oxan-2-yloxy group, and a trifluoropropan-2-yl group attached to an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the chloro, oxan-2-yloxy, and trifluoropropan-2-yl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine: This compound itself serves as a reference point for comparison.

    This compound derivatives: Various derivatives with modifications to the functional groups.

    Other imidazo[4,5-c]pyridine compounds: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C16H19ClF3N3O2

Molecular Weight

377.79 g/mol

IUPAC Name

6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine

InChI

InChI=1S/C16H19ClF3N3O2/c1-9(25-14-5-3-4-6-24-14)15-22-11-8-21-13(17)7-12(11)23(15)10(2)16(18,19)20/h7-10,14H,3-6H2,1-2H3

InChI Key

OYEVLJCPKZBXHB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CN=C(C=C2N1C(C)C(F)(F)F)Cl)OC3CCCCO3

Origin of Product

United States

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